GNE-886 is a potent and selective inhibitor of the bromodomain of cat eye syndrome chromosome region candidate 2 (CECR2). Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene expression and chromatin structure. The development of GNE-886 arose from efforts to discover small-molecule inhibitors that could serve as tools for studying the biological functions of bromodomains, particularly in the context of epigenetic regulation and disease states such as cancer and heart disease .
GNE-886 was identified through a combination of medicinal chemistry screening and structure-based drug design. The initial chemical lead was a pyrrolopyridone compound, which underwent extensive optimization to enhance its selectivity and potency against the CECR2 bromodomain. The compound was developed by Genentech Inc. in collaboration with Constellation Pharmaceuticals and Wuxi Apptec Co., Ltd. .
The synthesis of GNE-886 involved several key steps:
The synthetic route primarily utilized common organic reagents and conditions typical in medicinal chemistry, including solvents, catalysts, and protective groups. Specific details about the reaction conditions are proprietary but would include methods to ensure high yield and purity during synthesis .
GNE-886 features a complex molecular structure characterized by a pyrrolopyridone scaffold. This structure is crucial for its interaction with the CECR2 bromodomain.
The molecular formula for GNE-886 is CHNO, with a molar mass of approximately 284.31 g/mol. The compound exhibits favorable solubility characteristics, which are essential for its utility in biological assays .
GNE-886 primarily engages in binding interactions with bromodomains rather than undergoing traditional chemical reactions like oxidation or reduction. Its design focuses on achieving high affinity for the CECR2 bromodomain.
The major product formed during synthesis is GNE-886 itself, optimized to inhibit the CECR2 bromodomain effectively. The compound's development emphasizes its selectivity over other bromodomain targets, minimizing off-target effects during biological studies .
GNE-886 exerts its biological effects by selectively binding to the CECR2 bromodomain. This interaction inhibits the bromodomain's ability to recognize acetylated lysine residues on histones, thereby disrupting downstream signaling pathways involved in gene expression regulation.
The binding mechanism involves fitting into the hydrophobic pocket of the CECR2 bromodomain, which is critical for its function as an epigenetic reader. This inhibition can lead to altered gene expression profiles that may be beneficial in therapeutic contexts .
Experimental assays have shown that GNE-886 maintains a high selectivity index against other bromodomains, including members of the BET family, making it a valuable tool for studying specific biological pathways regulated by CECR2 .
GNE-886 has been characterized by several physical properties:
Key chemical properties include:
Relevant data suggest that GNE-886 has favorable kinetic solubility characteristics, further supporting its use in biological experiments .
GNE-886 serves multiple scientific purposes:
Bromodomains (BrDs) are evolutionarily conserved protein modules of ~110 amino acids that function as epigenetic "readers," specifically recognizing ε-N-acetylated lysine (KAc) residues on histone tails and non-histone proteins [1] [2]. This recognition is mediated by a deep, hydrophobic pocket formed by left-handed four-helix bundles and diverse ZA/BC loops, enabling selective interaction with acetylated substrates [10]. Humans encode 61 bromodomains across 46 proteins, which are integrated into large macromolecular complexes regulating chromatin dynamics [1] [2].
BrDs drive fundamental biological processes by recruiting transcription factors, chromatin remodelers, and histone-modifying enzymes. For example, within the SWI/SNF and ISWI chromatin remodeling complexes, BrDs facilitate targeting to acetylated nucleosomes, enabling ATP-dependent nucleosome sliding or eviction [2] [5]. This remodeling alters chromatin accessibility, directly influencing transcriptional activation/repression, DNA replication, and damage repair [2] [8]. The functional diversity of BrD-containing proteins underscores their roles as critical nodes in epigenetic signaling networks.
The Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain belongs to the non-BET family and is distinguished by its WPF shelf motif [1]. CECR2 forms the CERF (CECR2-containing remodeling factor) complex with the ATPase SMARCA1/SNF2L or SMARCA5/SNF2H, linking it to nucleosome repositioning [1] [8]. Biologically, CECR2 is indispensable for embryonic neural tube closure. Cecr2 deletion in mice causes exencephaly due to defective neural progenitor differentiation [8].
CECR2 also directly regulates the DNA damage response (DDR). Knockdown studies reveal its role in promoting γ-H2AX foci formation—a key marker of DNA double-strand breaks (DSBs) [8] [5]. Mechanistically, the CECR2 bromodomain recruits the CERF complex to acetylated histones near DSBs, facilitating chromatin relaxation for repair factor access [5] [8]. Overexpression of the isolated BrD displaces endogenous CECR2, impairing γ-H2AX and 53BP1 foci formation, confirming its functional necessity [1] [8].
While BET inhibitors (e.g., JQ1) advanced rapidly, their broad effects on gene networks cause toxicities like thrombocytopenia [3] [5]. Non-BET bromodomains like CECR2 offer narrower targeting opportunities. CECR2 is overexpressed in cancers (e.g., breast, colon), and its suppression induces apoptosis, positioning it as a therapeutic target [5] [9]. Additionally, CECR2’s unique binding pocket (e.g., the WPF shelf and Tyr520 gatekeeper) enables selective inhibitor design [1] [4]. The development of CECR2-specific probes like GNE-886 addresses the unmet need for in vivo-compatible tools to dissect non-BET bromodomain biology and target validation [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7